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eliminated protein 1, A. lumbricoides

Cat. No.: B1178970
CAS No.: 135847-83-5
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Description

Significance of A. lumbricoides in Global Helminth Research

Ascaris lumbricoides is one of the most prevalent soil-transmitted helminths, infecting an estimated 1.2 billion people globally. mdpi.com The resulting disease, ascariasis, is a major public health concern, particularly in tropical and subtropical areas of Sub-Saharan Africa, Latin America, and East Asia. nih.gov While often asymptomatic, heavy infections can lead to severe complications such as malnutrition, growth retardation in children, and intestinal obstruction, which can be fatal. medscape.commedscape.comnih.gov The significant morbidity associated with ascariasis underscores the importance of research into the parasite's biology to devise effective control measures. nih.gov

The large size of the adult worm, which can reach up to 35 cm in length, has historically made it a convenient model organism for biochemical and physiological studies. medscape.comnih.gov Furthermore, its close relationship with Ascaris suum, the pig roundworm, allows for comparative studies that can enhance our understanding of host specificity and zoonotic transmission. mdpi.com

Overview of A. lumbricoides Proteome and its Biological Relevance

The proteome of A. lumbricoides is a complex and dynamic collection of proteins that are essential for its various life cycle stages, from the free-living egg to the parasitic larvae and adult worm. These proteins are involved in a myriad of biological processes, including digestion, metabolism, reproduction, and, crucially, interaction with the host's immune system.

One of the most intriguing aspects of Ascaris biology is the phenomenon of programmed DNA elimination , also known as chromatin diminution. During early embryonic development, specific regions of the chromosomes are fragmented and discarded from all somatic cells, while the germline cells retain the complete genome. nih.govresearchgate.net This process results in a significantly reduced genome in the somatic tissues. The proteins involved in this intricate process are of great scientific interest as they represent a unique form of gene regulation. While a specific protein named "eliminated protein 1" is not prominently described in current literature, it is understood that a suite of proteins is responsible for orchestrating this DNA elimination. Research has identified certain repetitive DNA sequences and a few protein-coding genes that are eliminated from the somatic genome. nih.gov

The excretory-secretory (ES) products of A. lumbricoides are a key component of its proteome and play a critical role in the host-parasite relationship. nih.gov These secreted proteins are thought to modulate the host's immune response, allowing the parasite to evade detection and establish a chronic infection. nih.gov Studies have identified numerous proteins in the ES products, including enzymes, enzyme inhibitors, and binding proteins, which are potential targets for vaccine and drug development. nih.gov

Historical Context of Ascaris Genomic and Protein Discoveries

The study of Ascaris has a long history, with early research focusing on its morphology and life cycle. The advent of molecular biology and genomics has revolutionized our understanding of this parasite. nih.gov

Key milestones in Ascaris research include:

Early 20th Century: Foundational studies elucidating the life cycle and basic biology of the worm.

Mid to Late 20th Century: The discovery of programmed DNA elimination in Ascaris provided a fascinating model for studying genome stability and gene regulation. nih.gov

Late 20th and Early 21st Century: The application of proteomic techniques, such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry, began to unravel the complexity of the Ascaris proteome. mdpi.com

2011: The sequencing of the Ascaris suum genome provided a crucial resource for the research community, enabling large-scale genomic and proteomic studies. nih.gov

Recent Years: Advances in next-generation sequencing and comparative genomics have provided deeper insights into the evolution, population genetics, and host-parasite co-evolution of Ascaris. nih.govresearchgate.net

These discoveries have not only advanced our fundamental knowledge of nematode biology but also provided a solid foundation for the development of novel interventions to combat ascariasis.

Detailed Research Findings

Research into the A. lumbricoides proteome has yielded significant findings, particularly concerning proteins involved in host-parasite interactions and parasite survival.

Protein/Protein Family Function Significance in A. lumbricoides Key Research Findings
ABA-1 Nematode polyprotein allergen, lipid-binding proteinAbundant in pseudocoelomic fluid and ES products. nih.gov Involved in nutrient scavenging and potentially immunomodulation. plos.orgBinds to retinol (B82714) (Vitamin A) and various fatty acids. nih.gov Its gene is polymorphic and expressed in multiple parasitic stages. nih.gov
Tropomyosin (Asc l 3) Muscle protein, allergenImportant for muscle function and movement of the worm. Recognized by the host immune system.Identified as a major allergen in Ascaris infections. thermofisher.com
Glutathione S-transferases (GSTs) Detoxification enzymesCrucial for parasite survival by neutralizing reactive oxygen species and metabolizing xenobiotics. thermofisher.comPurified GST from A. lumbricoides binds to human IgE and can induce allergic reactions. thermofisher.com
Serpins Serine protease inhibitorsRegulate host proteases, potentially preventing tissue damage during larval migration and protecting the parasite from host digestive enzymes.A serpin-like protein is present in the ES products of multiple larval stages, suggesting a continuous role in host interaction. nih.gov

Properties

CAS No.

135847-83-5

Molecular Formula

C46H72N8O13

Synonyms

eliminated protein 1, A. lumbricoides

Origin of Product

United States

Programmed Dna Elimination in Ascaris Lumbricoides and the Discovery of Eliminated Proteins

Historical and Conceptual Foundations of Chromatin Diminution

The phenomenon of DNA loss from certain cells was first described in the nematode Parascaris equorum, a close relative of Ascaris, by German biologist Theodor Boveri in 1887. nih.govpensoft.netresearchgate.net This process, which he termed "chromatin diminution," was observed as the fragmentation and subsequent loss of large portions of chromosomes in the precursors to somatic cells during early embryonic divisions. nih.gov The genetic material in the germline cell precursors, however, remained intact. plos.org This discovery was foundational, occurring even before the term "chromosome" was formally introduced into the scientific lexicon by Waldeyer in 1888. nih.govpensoft.net

Boveri was the first to propose a biological role for this eliminated chromatin, suggesting it held important functions for the germline cells. nih.govpensoft.net His hypothesis was that chromatin diminution was essential for directing the developmental fate of cells, distinguishing the mortal somatic lineage from the potentially immortal germline. nih.gov For many decades, the precise nature of the eliminated DNA and the mechanisms driving its removal remained a mystery, but Boveri's work laid the conceptual groundwork for all subsequent research into this unusual biological process. nih.gov

Molecular Basis of Programmed DNA Elimination (PDE) in A. lumbricoides

Modern genomic tools have unveiled the intricate molecular events that define PDE in Ascaris. It is a highly reproducible process that fundamentally alters the genome of every somatic cell in a predetermined manner.

Genomic Alterations in Somatic Cells

The differentiation of somatic cells in Ascaris lumbricoides is accompanied by a substantial reduction in genomic content. nih.gov This process occurs specifically during the 4 to 16-cell stages of embryogenesis in five separate pre-somatic cell lineages. nih.govnih.govresearchgate.net The germline genome of Ascaris consists of 24 chromosomes. nih.govresearchgate.net Through PDE, these are fragmented and rearranged to form a somatic genome of 36 smaller chromosomes. nih.govnih.govresearchgate.net

This transformation results in the loss of approximately 18% of the total germline DNA, amounting to about 55 megabases (Mb). nih.gov The eliminated DNA is a composite of various sequence types, including roughly 30 Mb of a highly repetitive 121-base pair satellite DNA and about 5 Mb of subtelomeric and telomeric repeats. nih.gov Most significantly, the discarded DNA also contains approximately 1,000 functional genes that are expressed in the germline. plos.orgnih.govresearchgate.netnih.gov

Table 1: Summary of Genomic Alterations during PDE in A. lumbricoides

Genomic FeatureGermline CellsSomatic CellsReference
Chromosome Number2436 nih.govnih.govresearchgate.net
Total DNA EliminatedN/A~55 Mb (~18% of germline genome) nih.gov
Number of Genes EliminatedN/A~1,000 nih.govresearchgate.netnih.gov
Types of Eliminated SequencesRetainedSatellite DNA, Subtelomeric Repeats, Germline-Expressed Genes nih.gov

Characterization of Eliminated Genomic Regions

The genomic regions targeted for elimination are not random. They consist of all chromosome ends (subtelomeric regions) and 12 internal regions of the germline chromosomes. plos.org The approximately 1,000 genes located within these eliminated segments are predominantly expressed in the germline, with a particular enrichment for genes active during spermatogenesis. plos.orgnih.govnih.gov Their removal from all somatic cells suggests that PDE functions as an extreme and irreversible form of gene silencing. plos.orgnih.govnih.gov By excising these genes from the somatic genome, the organism ensures they cannot be expressed in somatic tissues, permanently restricting their function to the germline. nih.gov This process of removing testis-expressed genes is a conserved feature among related parasitic nematodes, underscoring its biological importance. nih.govresearchgate.net

Identification and Initial Characterization of Ascaris lumbricoides Eliminated Protein 1 (ALEP-1)

The discovery of genes within the eliminated DNA of Ascaris provided crucial validation for Boveri's early hypothesis that this chromatin was functionally significant. nih.govresearchgate.net The first such gene to be molecularly characterized was the one encoding ALEP-1.

Gene Localization within Eliminated Chromatin

In 1991, a research team led by Etter and colleagues reported the discovery of a specific messenger RNA (mRNA) from A. lumbricoides. nih.govnih.gov They isolated a cDNA clone corresponding to this mRNA and named the protein it encoded ALEP-1, for A. lumbricoides eliminated protein 1. nih.govnih.gov Through further analysis, they provided definitive molecular evidence that the gene for ALEP-1 is located within the portion of the genome that is excised from somatic cells during chromatin diminution. nih.govnih.gov

The sequence of ALEP-1 showed homology to ribosomal proteins, suggesting it is a component of the ribosome, the cellular machinery for protein synthesis. nih.govnih.gov This finding was significant for two primary reasons. First, it was the first molecular proof that the eliminated DNA contained coding sequences for functional proteins. nih.gov Second, the elimination of a gene for a ribosomal protein from all somatic cells implied that there could be structural or functional differences between the ribosomes in germline cells and those in somatic cells. nih.govnih.gov The removal of the active ALEP-1 gene from the somatic lineage represents a unique and ultimate form of gene regulation. nih.govnih.gov

Table 2: Key Findings on the ALEP-1 Gene

AttributeDescriptionReference
DiscoveryIdentified via a cDNA clone from A. lumbricoides. nih.govnih.gov
Genomic LocationLocated in the germline-specific, eliminated portion of the genome. nih.govnih.gov
Putative FunctionEncodes a putative ribosomal protein. nih.govnih.gov
SignificanceFirst molecular evidence of a functional gene within eliminated chromatin; suggests differences between germline and somatic ribosomes. nih.govnih.gov

Molecular Evidence for Coding Potential of Germ-line Specific DNA

The process of chromatin diminution in nematodes such as Ascaris lumbricoides results in somatic cells possessing less DNA than their germ-line counterparts. nih.gov Early research using DNA reassociation kinetics showed that a significant portion of the eliminated DNA consisted of repetitive sequences, particularly a 121 base pair tandemly repeated satellite. nih.gov However, subsequent genomic analyses have provided compelling molecular evidence that the eliminated DNA is not merely non-functional or repetitive but also contains unique, protein-coding genes.

Genome sequencing has revealed that in Ascaris, approximately 55 megabases (Mb), or about 18% of the germline genome, is excised from all somatic cells. nih.gov While this includes about 30 Mb of the 121-bp tandem repeat and 5 Mb of telomeric repeats, a substantial 20 Mb of the eliminated DNA is unique and contains an estimated 1,000 to 2,000 germline-expressed genes. nih.govnih.gov This discovery demonstrated that single-copy genes are systematically removed during chromatin diminution, challenging the initial view that only non-coding DNA was lost. nih.gov The presence of these genes within the germline-specific DNA indicates they have a coding potential that is actively restricted to the germline. nih.gov The elimination of these genes from somatic cells represents an extreme and irreversible form of gene silencing. nih.govresearchgate.net

ALEP-1 as a Putative Ribosomal Protein

A pivotal discovery in understanding the function of eliminated genes was the identification of A. lumbricoides eliminated protein 1 (ALEP-1). nih.gov Through the analysis of cDNA clones, researchers identified a gene within the eliminated portion of the Ascaris genome that codes for a putative ribosomal protein. nih.gov This finding was significant as it provided the first direct evidence of a specific, functional gene located in germline-specific DNA.

The ALEP-1 gene's location in the eliminated chromatin implies a fundamental difference between the ribosomes of germ-line cells and those of somatic cells in A. lumbricoides. nih.gov Further research has clarified that ALEP-1 has two isoforms: RpS19G, which is specific to the germline, and RpS19S, which is found in somatic cells. nih.govplos.org This ribosomal heterogeneity, arising from programmed DNA elimination, suggests that the translational machinery itself is developmentally regulated through genome rearrangement. nih.gov The permanent removal of the fully active ALEP-1 gene from all somatic cells is considered an alternative and definitive method of gene regulation. nih.gov

FeatureDescription
Protein Name A. lumbricoides eliminated protein 1 (ALEP-1)
Gene Location Eliminated portion of the germline genome
Function Putative Ribosomal Protein
Isoforms RpS19G (germline), RpS19S (somatic) nih.gov
Significance First molecular evidence of a functional gene in eliminated DNA nih.gov
Regulatory Implication Indicates ribosomal heterogeneity between germline and somatic cells nih.govnih.gov

Comparative Genomics of PDE Across Nematoda

Conserved Features and Species-Specific Adaptations of PDE

Programmed DNA elimination is not unique to Ascaris. Comparative genomic studies across various parasitic nematodes, including Parascaris univalens (horse parasite) and Toxocara canis (dog parasite), reveal both conserved features and species-specific adaptations of this process. nih.govnih.gov

A core conserved feature is the elimination of two main types of sequences: repetitive DNA (which differs among genera) and a significant number of germline-expressed genes. nih.govnih.gov In Ascaris, Parascaris, and Toxocara, it is estimated that between 1,000 and 2,000 genes are eliminated. nih.govplos.org Strikingly, about 35% of these eliminated genes are conserved across these three nematode genera, defining a core set of genes subject to this process. nih.govnih.gov These conserved eliminated genes are predominantly expressed during spermatogenesis, suggesting a common function in silencing testis-specific genes within somatic tissues. nih.govplos.orgresearchgate.net

Nematode SpeciesRelated HostEstimated Eliminated GenesConservation of Eliminated Genes
Ascaris lumbricoides/suum Human/Pig~1,000 researchgate.netberkeley.edu~35% conserved set with Parascaris and Toxocara nih.govnih.gov
Parascaris univalens Horse~1,000 plos.org~35% conserved set with Ascaris and Toxocara nih.govnih.gov
Toxocara canis Dog~2,000 nih.govplos.org~35% conserved set with Ascaris and Parascaris nih.govnih.gov

Functional Implications of Gene Elimination in Nematode Development

The large-scale, programmed elimination of genes has profound functional implications for nematode development. The primary and most supported function of PDE in nematodes is the permanent and irreversible silencing of germline-expressed genes in all somatic lineages. nih.govnih.govplos.org Many of the eliminated genes are crucial for processes specific to the germline, such as gamete generation, germ cell development, and the regulation of translation. nih.govnih.gov By physically removing these genes from somatic cells, the organism ensures they are not inappropriately expressed during somatic development, a method more definitive than transcriptional repression. nih.gov

Beyond gene silencing, PDE plays a role in chromosome dynamics and evolution. plos.org In Ascaris, PDE involves not only the removal of terminal chromosome regions but also internal breaks that split larger germline chromosomes into smaller somatic ones. berkeley.edunih.govplos.org This process effectively increases the chromosome number in somatic cells compared to the germline. nih.govnih.gov Genomic analysis suggests that some of these breakage sites correspond to ancient chromosome fusion points, indicating that PDE may function to resolve these fusions in the somatic lineage, thereby playing a role in the evolution of the species' karyotype. plos.org The removal of vast amounts of repetitive DNA, which can be detrimental if expressed or mobilized in somatic tissues, may also contribute to genome stability and reduce the metabolic burden of DNA replication in rapidly dividing somatic cells. plos.orgnih.gov

Molecular and Cellular Functions of Ascaris Lumbricoides Eliminated Protein 1 Alep 1

Role of ALEP-1 in Ribosome Biogenesis and Function

ALEP-1 has been identified as a putative ribosomal protein, specifically a germline-specific homolog of the eukaryotic small ribosomal protein S19 (RpS19). pnas.orgnih.gov This finding was a landmark in understanding the functional consequences of chromatin diminution, as it provided the first evidence that the eliminated DNA in Ascaris contains coding potential for essential cellular machinery. nih.govpnas.orgnih.gov The gene encoding ALEP-1 is actively transcribed in the germline, particularly in oocytes and early embryonic cells, before the process of chromatin diminution occurs. pnas.org

The presence of a germline-specific ribosomal protein suggests a fundamental difference in the composition of ribosomes between the germline and somatic cells of Ascaris lumbricoides. nih.gov In the germline, ribosomes incorporate ALEP-1 (also referred to as RpS19G) as a component of the small ribosomal subunit. nih.gov Following chromatin diminution, the gene for ALEP-1 is excised from the genome of all presomatic cells. Consequently, somatic cells utilize a different, somatically expressed homolog of RpS19 (RpS19S) for ribosome assembly. nih.gov The two Ascaris RpS19 homologs exhibit 24 amino acid substitutions, indicating distinct protein structures that could influence ribosomal function. nih.gov This change in ribosomal protein composition during development represents a unique form of gene regulation, ensuring that the protein synthesis machinery is tailored to the specific needs of either the germline or the soma. nih.gov

Table 1: Characteristics of the ALEP-1 Gene and Protein

Feature Description Reference
Full Name Ascaris lumbricoides Eliminated Protein 1 pnas.org
Gene Location Eliminated portion of the genome (germline-specific) nih.govpnas.org
Protein Homology Eukaryotic small ribosomal protein S19 (RpS19) nih.gov
Expression High in oocytes and early embryos; absent in somatic cells post-diminution pnas.org
Function Component of the small ribosomal subunit in germline cells nih.gov

| GenBank Accession No. | M59417 | pnas.org |

Implications of Germ-line Specific Expression of ALEP-1

The exclusive expression of ALEP-1 in the germline has profound implications for the biology of Ascaris. The retention of the ALEP-1 gene in the germline underscores the importance of maintaining a distinct cellular environment in the cells responsible for heredity. The germline is tasked with preserving the integrity of the genome for the next generation, and the presence of specialized ribosomes may be a part of this safeguarding mechanism. wikipedia.org

The elimination of the ALEP-1 gene from somatic cells is a permanent method of gene silencing, ensuring that somatic tissues cannot produce this specific ribosomal protein. nih.govnih.govpnas.org This suggests that the functions conferred by ALEP-1-containing ribosomes are either unnecessary or potentially detrimental to somatic cell function. The differential composition of ribosomes could lead to selective translation of certain messenger RNAs (mRNAs). For instance, germline-specific ribosomes containing ALEP-1 might be optimized for the translation of transcripts essential for germ cell development, maintenance, and totipotency. wikipedia.orgelifesciences.org In contrast, somatic ribosomes may be geared towards producing proteins required for the specialized functions of differentiated tissues.

This phenomenon of ribosomal heterogeneity is not unique to Ascaris. Studies in other organisms, such as zebrafish and Drosophila, have also revealed the existence of distinct ribosome populations in germline versus somatic cells, or at different developmental stages. elifesciences.orgnih.gov In zebrafish, for example, maternal ribosomes are specifically associated with germline-localized mRNAs. elifesciences.org

Mechanisms of ALEP-1 Gene Regulation Post-Elimination

The regulation of the ALEP-1 gene is intrinsically linked to the process of programmed DNA elimination (PDE), also known as chromatin diminution. nih.govnih.govresearchgate.netplos.org In Ascaris, PDE occurs in the early embryonic stages, specifically between the 4- and 16-cell stages, in all five presomatic cell lineages. nih.gov This process involves the fragmentation of chromosomes at specific sites and the subsequent loss of the resulting DNA fragments from the somatic cell nucleus. nih.govnih.gov

The elimination of the ALEP-1 gene is, therefore, a consequence of its location within a region of the chromosome that is targeted for excision during chromatin diminution. nih.govpnas.org The molecular cues that designate these specific chromosomal regions for elimination are thought to involve epigenetic modifications. nih.govresearchgate.netnih.govnih.govyoutube.com While the precise epigenetic marks that govern the elimination of the ALEP-1 gene have not been fully elucidated, the process of PDE in Ascaris is known to be highly regulated and reproducible. nih.govnih.gov

Once the ALEP-1 gene is eliminated from the somatic genome, its regulation is absolute – it is permanently silenced because the genetic template is no longer present. nih.govpnas.org This "throw-away" approach to gene regulation is a drastic but effective means of ensuring the germline-specific expression of ALEP-1 and, by extension, the germline-specific composition of ribosomes. researchgate.net This mechanism contrasts with more common forms of gene regulation in somatic cells, such as transcriptional repression via histone modification or DNA methylation, which are often reversible. researchgate.netnih.govnih.govyoutube.com

Theoretical Frameworks for Differential Ribosome Composition in Germ-line vs. Somatic Cells

The existence of distinct ribosome populations in the germline and soma, as exemplified by the ALEP-1 protein in Ascaris, can be understood through several theoretical frameworks centered on the concept of "ribosome heterogeneity" or "specialized ribosomes". nih.govnih.govnih.gov

One major theory posits that ribosomes with different protein compositions can exhibit preferential translation of specific subsets of mRNAs. nih.govnih.gov In the context of the germline-soma dichotomy, germline cells have a unique translational program focused on maintaining pluripotency, regulating meiosis, and preparing for the development of a new organism. wikipedia.org Germline-specific ribosomes, such as those containing ALEP-1, may be more efficient at translating mRNAs that encode proteins critical for these processes. Conversely, somatic cells differentiate to perform a vast array of specialized functions, each requiring the synthesis of a particular set of proteins. Somatic ribosomes may be generalized for this broad translational landscape or could even have tissue-specific compositions themselves.

Another theoretical consideration is the role of differential ribosome composition in translational fidelity and speed. The requirements for protein synthesis in the germline, where genomic integrity is paramount, may favor ribosomes that are highly accurate, even at the cost of speed. nih.gov In contrast, rapidly dividing and metabolically active somatic cells might prioritize translational efficiency and speed.

The evolutionary advantage of maintaining a separate germline-specific ribosomal protein like ALEP-1 could be linked to the "disposable soma" theory. This theory suggests that organisms allocate resources to maintain the integrity of the germline, which is immortal in an evolutionary sense, while the soma is considered disposable and has a finite lifespan. nih.gov By equipping the germline with specialized machinery for protein synthesis, Ascaris may be investing in the fidelity and robustness of the cells that will give rise to the next generation. The elimination of the corresponding gene from the soma could be an evolutionary strategy to prevent the expression of a potentially costly or unnecessary protein in somatic tissues, or to enforce the divergence of somatic and germline developmental programs.

Immunologically Relevant Proteins in Ascaris Lumbricoides

A. lumbricoides Cysteine Protease Inhibitors (Cystatins)

Ascaris lumbricoides secretes cysteine protease inhibitors, known as cystatins, which are pivotal in orchestrating the parasite's evasion of the host's immune response. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov These molecules are part of a broader family of helminth-derived immunomodulators that create an anti-inflammatory environment conducive to parasite survival. frontiersin.orgfrontiersin.org The experimentally verified cystatin from A. lumbricoides, designated Al-CPI, has a molecular weight of 14.2 kDa and consists of 131 amino acids. cambridge.org It is encoded by a gene with four exons and is one of at least four potential cystatins identified in the parasite's genome. cambridge.org

Structural Features and Enzyme Inhibition Profiles

The three-dimensional structure of Al-CPI has been determined at a 2.1 Å resolution, revealing a typical tertiary structure for a type 2 cystatin. cambridge.orgresearchgate.net This structure is crucial for its function. Two specific segments, loop 1 and loop 2, have been identified as the key structural motifs responsible for binding to proteases and executing its inhibitory functions. cambridge.orgresearchgate.net

Al-CPI demonstrates a distinct enzyme inhibition profile. It strongly inhibits the proteolytic activities of several host cysteine proteases, primarily the papain-like cathepsins. cambridge.org Research has shown potent inhibition of cathepsin L, cathepsin C, and cathepsin S, with a weaker inhibitory effect observed on cathepsin B. cambridge.orgresearchgate.net This targeted inhibition of host proteases is a primary mechanism through which the parasite interferes with host cellular processes.

Table 1: Inhibition Profile of A. lumbricoides Cystatin (Al-CPI) on Host Cathepsins. This table summarizes the inhibitory activity of Al-CPI against various human cathepsins, as determined by enzymatic assays.
Target EnzymeInhibitory Activity LevelReference
Cathepsin LStrong cambridge.orgresearchgate.net
Cathepsin CStrong cambridge.orgresearchgate.net
Cathepsin SStrong cambridge.orgresearchgate.net
Cathepsin BWeaker cambridge.orgresearchgate.net

Immunomodulatory Properties and Mechanisms in Host Immune Responses

Al-CPI exerts potent immunomodulatory effects by targeting key cells of the host immune system, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. mdpi.comfrontiersin.orgnih.gov The internalization of Al-CPI by these cells is a critical evasion strategy. frontiersin.org By inhibiting intracellular cathepsins, which are essential for processing antigens, Al-CPI disrupts the antigen presentation pathway via MHC class II molecules. mdpi.comfrontiersin.orgnih.gov

This interference with antigen presentation is coupled with the downregulation of co-stimulatory molecules on the surface of APCs. Studies have shown that Al-CPI and its recombinant form (rAl-CPI) reduce the expression of CD86, CD83, and CD40 on human monocyte-derived dendritic cells (HmoDCs). mdpi.comnih.govnih.gov This prevents the full maturation and activation of DCs, leading to reduced T cell activation and proliferation. mdpi.com Furthermore, Al-CPI promotes an anti-inflammatory environment by inducing the production of regulatory cytokines, such as Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β), from macrophages and splenocytes. nih.gov This cytokine milieu helps to suppress pro-inflammatory responses and fosters a state of immune tolerance that benefits the parasite.

Effects on Host Cell Metabolism and Gene Expression (e.g., Dendritic Cells)

Recent research has uncovered that the immunomodulatory effects of Al-CPI extend to the metabolic reprogramming of host cells. frontiersin.orgnih.gov When human monocyte-derived dendritic cells (moDCs) are stimulated with Al-CPI, they exhibit significant changes in their transcriptional profile. frontiersin.org Analysis revealed the differential expression of 444 transcripts, with significant upregulation of genes involved in cholesterol biosynthesis and sterol regulatory element-binding protein (SREBP) signaling. frontiersin.org

Among the most significantly upregulated genes were Kruppel-like factor 10 (KLF10), palladin (PALLD), and the low-density lipoprotein receptor (LDLR). frontiersin.org The upregulation of genes in the cholesterol biosynthetic pathway occurs even in the presence of inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.org This modulation of lipid metabolism is crucial, as changes in cholesterol homeostasis can alter DC function and induce a tolerogenic phenotype, which is less capable of mounting an effective immune response. frontiersin.org By altering the metabolic and genetic landscape of DCs, Al-CPI can effectively regulate their function to favor the parasite's survival. frontiersin.orgnih.gov

Table 2: Top Differentially Upregulated Genes in Human Monocyte-Derived Dendritic Cells (moDCs) upon Al-CPI Stimulation. This table highlights key genes whose expression is significantly increased in moDCs after exposure to Al-CPI.
GeneFold Change (FC)Associated Pathway/FunctionReference
Kruppel-like factor 10 (KLF10)3.3TGF-β signaling, Immune regulation frontiersin.org
Low-density lipoprotein receptor (LDLR)2.6Cholesterol uptake, SREBP signaling frontiersin.org
Palladin (PALLD)2.0Cytoskeletal organization frontiersin.org

A. lumbricoides Body Fluid Antigen 1 (ABA-1) and Nematode Polyprotein Allergens (NPAs)

ABA-1 is a major protein found in the body fluid of A. lumbricoides and is a member of a unique protein family known as Nematode Polyprotein Allergens (NPAs). nih.govgla.ac.uk These proteins are found exclusively in nematodes and are synthesized in a highly unusual manner. nih.gov

Polyprotein Processing and Structural Diversity

NPAs like ABA-1 are not synthesized as individual small proteins. Instead, they are produced from a large polyprotein precursor encoded by the aba-1 gene. nih.govgla.ac.ukcambridge.org This gene consists of tandemly repeating units that are transcribed and translated into a single, long polypeptide chain. nih.govnih.govplos.org This polyprotein is then post-translationally cleaved into multiple, smaller functional units of approximately 15 kDa. nih.govgla.ac.ukcambridge.org

In Ascaris, these resulting units show structural diversity and are classified into at least two distinct types, type A and type B, which share only about 50% sequence identity. gla.ac.uk The aba-1 gene itself is polymorphic, with most sequence variations occurring in regions that correspond to loops in the final protein structure. nih.govcambridge.org The solution structure of a single ABA-1A unit reveals a novel seven-helical fold, with a long central helix participating in two four-helical bundles. nih.govplos.org This unique structure, which belongs to a new structural class, has not been observed in vertebrate proteins. nih.gov

Lipid Binding Function and Proposed Transport Mechanisms

A key function of the ABA-1 protein units is the binding of small hydrophobic molecules. nih.gov Recombinant ABA-1 has been shown to bind a variety of lipids, including retinol (B82714) (Vitamin A) and a range of fatty acids. nih.govcambridge.org Among the bound lipids are pharmacologically active molecules such as lysophosphatidic acid and lysoplatelet activating factor, and there is also evidence for binding to leukotrienes. nih.govcambridge.org

Role as a Major Allergen and Immunogen

Several proteins produced by Ascaris lumbricoides are potent allergens and immunogens that play a significant role in the host's immune response. One of the most well-characterized of these is ABA-1, a protein that is abundantly synthesized by the nematode. plos.org ABA-1 is found in the pseudocoelomic fluid and is also released by both the tissue-parasitic larvae and adult worms. nih.govgla.ac.uk This protein is a major allergen, and studies have shown that natural immunity to A. lumbricoides in children living in hyperendemic areas is associated with high levels of IgE antibodies specifically targeting the ABA-1 allergen. asm.orgnih.gov While most children in these areas have high levels of IgG antibodies to the parasite, this does not appear to be protective. asm.orgnih.gov Instead, it is the combination of an IgE response to ABA-1 and inflammatory indicators like elevated serum ferritin and C-reactive protein that correlates with immunity. asm.orgnih.gov

The metabolites of both living and dead worms are toxic and immunogenic, capable of causing allergic reactions that manifest as fever, conjunctivitis, and irritation. microbenotes.com Beyond ABA-1, other Ascaris proteins have been identified as important allergens. thermofisher.com These include Asc l 3, a tropomyosin that is considered an invertebrate pan-allergen due to its conserved nature and extensive cross-reactivity with allergens from other sources like mites. thermofisher.com Another significant allergen is Asc l 5, which belongs to the SXP/RAL-2 protein family, a group exclusive to nematodes. thermofisher.comnih.gov The allergenic potential of A. lumbricoides is a critical aspect of its pathology, as the larval migration through the lungs provides direct exposure to these molecules, potentially exacerbating or, in some contexts, protecting against asthma. nih.govfrontiersin.org

Gene Polymorphism and Expression Patterns Across Life Stages and Tissues

The genes encoding immunologically important proteins in Ascaris lumbricoides exhibit significant polymorphism and are expressed in a highly regulated manner throughout the parasite's life cycle. The gene for the major allergen, aba-1, is known to be polymorphic, with most genetic variations occurring in regions that correspond to predicted loop structures of the protein. nih.govgla.ac.uk The aba-1 gene is organized into tandemly repeating units that are transcribed and translated into a large polyprotein, which is then cleaved to produce the final 15 kDa polypeptides. nih.govgla.ac.uk

Expression of ABA-1 is tightly linked to the developmental stage of the parasite. nih.gov Messenger RNA (mRNA) for ABA-1 is present in the infective larvae found within the egg and persists through all subsequent parasitic stages. nih.govgla.ac.uk However, it is not detected in unembryonated eggs, indicating its expression begins as the larva becomes infective. nih.govgla.ac.uk Within the adult worm, ABA-1 expression is tissue-specific; its mRNA is found exclusively in the gut and not in the body wall or reproductive tissues. nih.govgla.ac.uk

The expression of other virulence-associated genes also varies, notably in worms recovered from hosts of different ages. A study comparing A. lumbricoides from infected adults and children revealed significant differences in gene transcription. nih.govresearchgate.net The genes encoding VENOM, CADHERIN, and phosphatidylethanolamine-binding protein (PEBP) were dramatically upregulated in worms from adults, by 166-fold, 13-fold, and 5-fold respectively. nih.govresearchgate.net Conversely, the transcription of genes for ABA-1, the cathepsin L-like protease (CATH-L), and INTEGRIN were significantly suppressed in worms from adult hosts. nih.govresearchgate.net These findings suggest that the parasite actively modifies its gene expression profile, potentially to adapt to the more mature and robust immune system of an adult host. nih.govresearchgate.net Furthermore, genomic analyses have identified at least seven different β-tubulin genes in Ascaris, with two being highly expressed throughout the entire lifecycle, making them key subjects for studying drug resistance mechanisms. plos.org

Other Excretory/Secretory (E/S) Proteins

Proteomic Identification of E/S Products Across Larval Development Stages

Excretory/secretory (E/S) products are molecules released by the parasite that mediate the crucial host-parasite interface. msptm.orgcambridge.org Proteomic studies, primarily using the closely related pig roundworm Ascaris suum as a model, have provided significant insights into the composition of these E/S products across different larval stages. mdpi.comnih.govplos.org

Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have identified a wide array of proteins secreted during larval development. One study identified 106 different proteins across the L3-egg, L3-lung, and L4 larval stages. nih.govplos.orgfigshare.com Of these, 20 were from the L3-egg stage, 45 from the L3-lung stage, and 58 from the L4 stage. nih.govplos.orgfigshare.com While many proteins were stage-specific, 15 were found in at least two different stages. nih.govplos.orgfigshare.com Notably, two proteins, a 14-3-3-like protein and a serpin-like protein, were consistently present in the E/S products of all three larval stages investigated. nih.govplos.orgfigshare.com

A more recent study characterized the E/S proteome of L3 larvae from eggs (L3-egg), lungs (L3-lung), and trachea (L3-trachea), identifying 58 unique proteins. nih.gov Fourteen of these proteins were common to all three stages, while others were stage-specific, highlighting the dynamic nature of the secretome during migration. nih.gov A particularly interesting finding from these proteomic analyses is the abundance of metabolic enzymes, especially glycosyl hydrolases, in the E/S products of the L4 stage, which resides in the intestine. nih.govplos.orgfigshare.com This suggests that the degradation of complex carbohydrates is a vital part of the parasite's energy metabolism once it establishes itself in the host's small intestine. nih.govplos.orgfigshare.com

General Mechanisms of Immune Evasion by E/S Proteins

Helminth parasites, including Ascaris lumbricoides, have co-evolved with their hosts and developed sophisticated mechanisms to evade and modulate the host immune system, ensuring their long-term survival. nih.govmsptm.org The excretory/secretory (E/S) products are central to this strategy. msptm.orgcambridge.org These molecules can suppress host immune responses through various mechanisms, including the alteration of lymphocyte, macrophage, and granulocyte functions. cambridge.org

Ascaris E/S products have been shown to modulate the function of key antigen-presenting cells like dendritic cells (DCs). frontiersin.orgnih.gov For instance, Ascaris suum E/S products can suppress the production of the pro-inflammatory cytokine TNF-α by certain DC subsets. nih.gov This immunomodulation is often biased towards a Th2-type response and can be mediated by the regulatory cytokine IL-10. frontiersin.orgnih.gov Chronically infected individuals with high parasite loads often exhibit reduced cellular reactivity and lower levels of type 1 cytokines (TNF-α, IFN-γ, IL-12), which is associated with increased production of IL-10. frontiersin.org

Other immune evasion strategies include the secretion of specific molecules that interfere with host processes. Parasites can release proteases and protease inhibitors that may play roles in both tissue migration and immunomodulation. researchgate.net Some E/S proteins, like PAS-1, have demonstrated immunomodulatory effects by suppressing leukocyte infiltration. researchgate.net Another mechanism is molecular mimicry or antigenic camouflage, where parasites express molecules on their surface that resemble host antigens, such as blood group antigens, thereby avoiding recognition by the host immune system. nih.gov

Specific Virulence-Associated Proteins and their Expression Dynamics (e.g., VENOM, CADHERIN, PEBP, CATH-L, INTEGRIN)

The expression of specific virulence-associated proteins in A. lumbricoides is dynamically regulated, likely in response to the host environment. This is highlighted by studies comparing the gene expression profiles of worms infecting adults versus children, suggesting an adaptation to the host's immune maturity. nih.govresearchgate.net

The putative virulence-associated genes VENOM, CADHERIN, and PEBP are significantly upregulated in worms recovered from adults compared to those from children. nih.govresearchgate.net The VENOM allergen-like protein gene showed a remarkable 166-fold increase in expression. nih.govresearchgate.net These proteins are often found in the secretions of parasites and are thought to be important for establishing persistent infections. nih.gov The CADHERIN gene, which was upregulated 13-fold, may be involved in cell-cell adhesion processes. nih.govresearchgate.net

The phosphatidylethanolamine-binding protein (PEBP) gene was also upregulated fivefold in worms from adults. nih.govresearchgate.net PEBP is a highly conserved protein that can control several signaling pathways, including the MAP kinase and NF-κB pathways, and can function as a serine protease inhibitor. researchgate.netebi.ac.uknih.gov In other helminths, PEBP is a known E/S protein involved in immune evasion. researchgate.net

Conversely, the transcription of other genes was suppressed in worms from adult hosts. These included ABA-1 (fourfold suppression), the cysteine protease CATH-L (threefold suppression), and INTEGRIN (twofold suppression). nih.govresearchgate.net This differential expression pattern underscores the parasite's ability to fine-tune its molecular arsenal (B13267) to successfully navigate the host's immune landscape. nih.gov

Interactive Data Tables

Table 1: Differential Expression of Putative Virulence-Associated Genes in A. lumbricoides (Adult vs. Child Host)

Gene Protein Family/Function Expression Change in Worms from Adult Host Fold Change Reference
VENOM Venom Allergen-Like Protein Upregulated 166 nih.gov, researchgate.net
CADHERIN Cell Adhesion Protein Upregulated 13 nih.gov, researchgate.net
PEBP Phosphatidylethanolamine-Binding Protein Upregulated 5 nih.gov, researchgate.net
ABA-1 Fatty Acid-Binding Protein / Allergen Suppressed 4 nih.gov, researchgate.net
CATH-L Cathepsin L-like Cysteine Protease Suppressed 3 nih.gov, researchgate.net

| INTEGRIN | Transmembrane Receptor | Suppressed | 2 | nih.gov, researchgate.net |

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation / Synonym
ABA-1 Ascaris allergen ABA-1
Asc l 3 Ascaris lumbricoides allergen 3, Tropomyosin
Asc l 5 Ascaris lumbricoides allergen 5
VENOM Venom Allergen-Like Protein
CADHERIN Cadherin
Phosphatidylethanolamine-binding protein PEBP, Raf Kinase Inhibitor Protein (RKIP)
Cathepsin L-like protease CATH-L
INTEGRIN Integrin
PAS-1 Parasite-allergen-like substance 1
Serpin Serine Protease Inhibitor
14-3-3-like protein 14-3-3 protein
Glycosyl hydrolase Glycosidase
β-tubulin Beta-tubulin

Host Parasite Interactions and Immune Modulation by A. Lumbricoides Proteins

Modulation of Host Immune Responses by Parasite-Derived Molecules

A. lumbricoides has evolved sophisticated strategies to control the host immune response, primarily by steering it away from an aggressive, worm-expelling phenotype towards a more tolerant, regulatory state. This is achieved through the secretion of a variety of immunomodulatory molecules. frontiersin.orgnih.gov

Induction of Type 2 Immune Responses and Regulatory Phenotypes

A hallmark of helminth infection is the potent induction of a Type 2 immune response. cambridge.orgoup.comoup.com This response is characterized by the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). asm.orgnih.gov Studies in infected individuals show significantly higher levels of IL-4 and IL-5 compared to uninfected controls. oup.comnih.gov This environment promotes features like eosinophilia and high levels of circulating IgE, which are characteristic of ascariasis. oup.comfrontiersin.org

However, alongside this classic Type 2 response, Ascaris proteins actively promote a regulatory environment. asm.orgnih.gov This is critical for dampening inflammatory responses that could harm both the parasite and the host. Molecules secreted by the parasite can drive the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. nih.govcornell.edu For instance, Ascaris cystatin (Al-CPI) has been shown to modulate allergic airway inflammation in mouse models by inducing Tregs and the production of regulatory cytokines. frontiersin.orgnih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-10 induction)

A key strategy for parasite survival is the active suppression of pro-inflammatory responses, particularly those mediated by Th1 cells. A. lumbricoides infection is associated with the suppression of Th1 cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov This is often achieved through the induction of the anti-inflammatory cytokine Interleukin-10 (IL-10). asm.orgnih.gov

IL-10 plays a central role in creating a state of immune hyporesponsiveness. asm.orgnih.gov Chronic infections are linked to higher spontaneous IL-10 production. asm.org Several parasite-derived molecules are implicated in this process. The excretory/secretory product ABA-1, a fatty acid-binding protein, has been shown to induce IL-10 production from B cells (regulatory B cells or Bregs), which in turn can suppress other immune responses. plos.orgnih.gov Similarly, recombinant A. lumbricoides cystatin (rAl-CPI) induces high levels of IL-10 in macrophage cell lines. frontiersin.org This IL-10-rich environment helps to control inflammation and promotes a tolerant state that facilitates long-term parasite survival. nih.govnih.gov

Alteration of Host Antigen Presentation Pathways and Cellular Functions

Ascaris-derived proteins can directly interfere with the host's ability to recognize and respond to infection by altering antigen presentation. Dendritic cells (DCs) are primary targets for this manipulation. nih.govfrontiersin.org Studies using Ascaris suum body fluid (ABF), which is closely related to A. lumbricoides products, demonstrated a profound suppression of inflammatory pathways in human DCs. nih.gov

Specifically, molecules such as cystatins are known to be internalized by DCs and can reduce the expression of MHC class II molecules and the co-stimulatory molecule CD86 on the cell surface. nih.govfrontiersin.org By downregulating these critical components of the antigen presentation machinery, the parasite hinders the ability of DCs to effectively activate T cells, thereby blunting the adaptive immune response from its inception. nih.govnih.govfrontiersin.org This interference is a crucial evasive mechanism that facilitates parasite survival. nih.govfrontiersin.org

Immune Evasion Strategies Employed by A. lumbricoides Proteins

To establish a chronic infection, A. lumbricoides employs a variety of sophisticated immune evasion tactics that go beyond general immune modulation. These strategies involve actively hiding from the immune system and directly suppressing its functions. youtube.comfrontiersin.orgmdpi.com

Antigenic Masking and Molecular Mimicry

One clever evasion strategy is to appear as "self" to the host's immune system. A. lumbricoides has been shown to engage in molecular mimicry by expressing or acquiring host-like antigens on its cuticle. jhu.edunih.gov Research has demonstrated that the parasite can possess epitopes that are antigenically similar to the human ABO blood group system. nih.govacademicjournals.org Experiments suggest that A. lumbricoides might absorb A and B antigens from the host or modify its own surface carbohydrates to mimic these structures. nih.gov By cloaking itself in host antigens, the parasite can evade recognition by the host's immune surveillance, a phenomenon known as antigenic masking. jhu.edu

Active Immunosuppression via Secreted Molecules

A. lumbricoides actively secretes a variety of molecules that directly suppress host immune functions. frontiersin.orgnih.govnih.gov These excretory/secretory (E/S) products are a key component of the parasite's survival toolkit. cambridge.orgyoutube.com High molecular weight components from A. suum extracts have been shown to be responsible for suppressing both Th1- and Th2-dependent immune responses to unrelated antigens. nih.gov

Data on A. lumbricoides Immunomodulatory Proteins

Table 1: Key Immunomodulatory Proteins of Ascaris and their Observed Effects

Protein/Product Protein Family/Type Key Immunomodulatory Functions References
Al-CPI Cysteine Protease Inhibitor (Cystatin) Induces IL-10 and TGF-β; Reduces expression of MHC class II and CD86 on dendritic cells; Induces regulatory T cells (Tregs). cambridge.orgfrontiersin.orgnih.govnih.govfrontiersin.org
ABA-1 Fatty Acid-Binding Protein Induces IL-10 production by B cells; Target of strong IgE responses. asm.orgplos.orgnih.govnih.gov
ABF Complex Mixture (Body Fluid) Suppresses inflammatory pathways in dendritic cells; Skews responses towards a Th2 phenotype. asm.orgnih.gov
High M.W. Components Various Proteins Suppress both Th1 and Th2 responses to unrelated antigens; Induce IL-4 and IL-10. nih.gov

Table 2: Cytokine Modulation by A. lumbricoides Infection/Proteins

Cytokine General Effect of Infection Implicated Parasite Molecules References
IL-4 Increased High M.W. Components, General E/S Products oup.comnih.govnih.gov
IL-5 Increased General E/S Products oup.comoup.comnih.gov
IL-10 Increased Al-CPI, ABA-1, High M.W. Components frontiersin.orgasm.orgnih.govplos.orgnih.gov
IL-2 Decreased General E/S Products nih.gov

| IFN-γ | Decreased/Modulated | Al-CPI, High M.W. Components | frontiersin.orgnih.govnih.gov |

Relationship Between Parasite Load and Host Immune Hypo-responsiveness

The interplay between Ascaris lumbricoides and the host's immune system is complex, with the intensity of infection, or parasite load, playing a crucial role in determining the immunological outcome. Chronic infections with a high parasite burden are frequently associated with a state of immune hypo-responsiveness. frontiersin.orgnih.gov This dampened immune state is characterized by reduced cellular reactivity and diminished production of type 1 cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-12 (B1171171) (IL-12), when compared to uninfected individuals in endemic areas. frontiersin.orgnih.gov This hypo-responsiveness has been linked to an increased production of the regulatory cytokine IL-10 and the development of a modified Th2-like phenotype. frontiersin.org This modulation is thought to be a key strategy for the parasite's long-term survival, as it helps the worm to persist by avoiding a potent host immune attack while also minimizing immune-mediated damage to the host. nih.gov

In contrast, children who are susceptible to ascariasis can harbor high parasite loads with little serological evidence of inflammation. nih.gov The immunomodulatory effects appear to be dose-dependent; the potent immunosuppressive effects are more prominent in heavy infections, whereas low-intensity infections may be dominated by the parasite's allergenic properties. frontiersin.org This dose-dependent effect may explain the conflicting observations in different studies, where ascariasis has been associated with both protection from and predisposition to allergic diseases like asthma. frontiersin.org The ineffective memory response of the host immune system following anthelmintic treatment, which leaves individuals susceptible to reinfection, is a product of this damping effect. una.ac.cr

Table 1: Impact of A. lumbricoides Parasite Load on Host Immune Responses

Parasite Load Host Immune Response Profile Key Cytokines Involved Consequence
High/Chronic Reduced cellular reactivity; Immune hypo-responsiveness. frontiersin.orgnih.gov Decreased: TNF-α, IFN-γ, IL-12. frontiersin.orgnih.gov Increased: IL-10. frontiersin.org Parasite persistence, minimized host pathology. nih.gov

| Low | Allergenic potential may overshadow immunosuppression. frontiersin.org | Th2-polarized response (e.g., IL-4, IL-5). researchgate.netnih.gov | Potential for increased allergic reactivity. frontiersin.org |

Inter-species Interactions and their Immunological Implications in Co-infections

The immunomodulatory capabilities of proteins secreted by Ascaris extend beyond the direct host-parasite relationship, significantly impacting the host's ability to control concurrent infections with other pathogens. asm.orgnih.gov This phenomenon has been demonstrated in studies of co-infections, where the presence of Ascaris alters the immune response to bystander pathogens and antigens. nih.govoup.com

Research using the closely related pig roundworm, Ascaris suum, has shown that an ongoing Ascaris infection can impair the host's control of a bacterial pathogen like Salmonella. asm.orgnih.gov Pigs co-infected with Ascaris and Salmonella exhibit higher bacterial burdens compared to those infected with Salmonella alone. nih.gov This increased susceptibility is linked to several immunological changes induced by the helminth infection. These include repressed IFN-γ responses in the small intestine and the alternative activation of macrophages, a state that is less effective at clearing bacterial infections. nih.gov Furthermore, Ascaris infection is associated with an increase in CD4⁻CD8α⁺FoxP3⁺ regulatory T cells (Tregs) in the lymph nodes draining the intestine and liver, which contribute to the immunosuppressive environment. asm.orgnih.gov In vitro studies have confirmed that macrophages from Ascaris-infected pigs show an enhanced susceptibility to Salmonella infection. asm.orgnih.gov

The Th2-polarized and regulatory immune environment established by Ascaris to ensure its own survival, therefore, has significant consequences for the host's ability to mount an effective type 1 or type 17 immune response, which is crucial for clearing many bacterial pathogens. nih.gov This modulation is not limited to bacterial co-infections; studies in humans have also shown that co-infection with A. lumbricoides can modulate the protective immune responses against the protozoan parasite Giardia duodenalis. frontiersin.org

Table 2: Immunological Consequences of Ascaris Co-infection

Co-infecting Pathogen Host Model Key Immunological Changes in Host Outcome
Salmonella sp. Pig (A. suum) Repressed IFN-γ responses; Alternative macrophage activation; Increased regulatory T cells (Tregs). nih.gov Higher bacterial burdens; Impaired control of bacterial infection. nih.gov
Giardia duodenalis Human (A. lumbricoides) Modulated protective immune responses. frontiersin.org Altered course of Giardia infection. frontiersin.org

| Bystander Antigens (e.g., vaccines) | Human/Animal Models | Modulated immune responses to non-parasite antigens. nih.govoup.com | Potentially impaired vaccine efficacy. researchgate.netoup.com |

Table 3: Mentioned Chemical Compounds

Compound Name
ABA-1
Cadherin
CATH-L
CD206
CD25
CD4
CD8α
C-reactive protein
Cystatin
Eosinophil cationic protein
Ferritin
FoxP3
IFN-γ (Interferon-gamma)
IL-1β (Interleukin-1 beta)
IL-2 (Interleukin-2)
IL-4 (Interleukin-4)
IL-5 (Interleukin-5)
IL-10 (Interleukin-10)
IL-12 (Interleukin-12)
IL-13 (Interleukin-13)
IL-17A (Interleukin-17A)
IL-18 (Interleukin-18)
Integrin
Ivermectin
Lysozyme
PAS-1
PEBP (Phosphatidylethanolamine-binding protein)
Permethrin
TGF-β (Transforming growth factor-beta)
Thrombin
TNF-α (Tumor necrosis factor-alpha)
Tropomyosin

Advanced Research Methodologies for A. Lumbricoides Protein Analysis

Genomic and Transcriptomic Approaches

Genomic and transcriptomic analyses have laid the foundation for understanding the full complement of proteins encoded by A. lumbricoides and how their expression is regulated.

Genome Sequencing and Annotation in A. lumbricoides and Related Species

The sequencing of the Ascaris lumbricoides genome, along with that of the closely related pig roundworm, Ascaris suum, has been a landmark achievement in parasitology. nih.govnih.gov Given their high morphological and genetic similarity, A. suum often serves as a model organism for studying human ascariasis. nih.gov Comparative genomic analyses between these two species have revealed extensive genetic similarities, with a high degree of sequence identity in their mitochondrial genomes, suggesting a very close evolutionary relationship. nih.gov

A fascinating feature of the Ascaris genome is the phenomenon of programmed DNA elimination, where portions of the germline genome are lost in somatic cells during early development. nih.govresearchgate.net This process is a form of gene silencing. researchgate.net The availability of complete germline and somatic genomes provides a unique opportunity to study this unusual biological process and its impact on gene expression. nih.gov

The genomes of other related nematodes, such as Toxocara canis, have also been sequenced, allowing for broader comparative studies. nih.gov These comparisons have been instrumental in identifying conserved genes, including those potentially involved in host-parasite interactions and virulence. nih.govnih.gov For instance, a comparison of the T. canis draft genome with other nematodes showed that its genes have the highest sequence similarity to A. suum. nih.gov

Databases such as WormBase ParaSite and UniProt serve as central repositories for Ascaris genomic and proteomic data, providing researchers with access to annotated gene and protein sequences. plos.orgplos.org

Table 1: Comparison of Genomic Features between A. lumbricoides and A. suum

FeatureAscaris lumbricoidesAscaris suum
Genome Size (approx.) 273 Mb258 Mb
Number of Predicted Genes ~18,500~19,500
Mitochondrial Genome Size ~14.3 kb~14.3 kb
Programmed DNA Elimination PresentPresent
Primary Host HumansPigs

Quantitative Gene Expression Profiling (e.g., qPCR) of Virulence-Associated Genes

Quantitative real-time PCR (qPCR) is a powerful technique for measuring the expression levels of specific genes. In the context of A. lumbricoides, qPCR has been employed to investigate the expression of putative virulence-associated genes, which are thought to play a role in the parasite's ability to infect and survive within its host. researchgate.net

One study used qPCR to compare the expression profiles of 11 putative virulence-associated genes in A. lumbricoides worms collected from infected adults versus children. researchgate.net The results showed significant upregulation of genes encoding for venom allergen-like proteins (VENOM), cadherins (CADHERIN), and phosphatidylethanolamine-binding proteins (PEBP) in worms from adult hosts. researchgate.net Conversely, genes for the ABA-1 fatty acid-binding protein, cathepsin L-like cysteine protease (CATH-L), and integrin were downregulated. researchgate.net These findings suggest that the parasite may modulate the expression of these genes to adapt to the host's age-related differences in immune responses. researchgate.net

The selection of appropriate reference genes is critical for accurate normalization in qPCR studies. Research on A. suum infection in a mouse model has highlighted the importance of validating reference genes for different tissues, as gene stability can vary. nih.gov For instance, B2M was found to be a stable reference gene in the liver, while 18S was more suitable for the lung and small intestine. nih.gov

Table 2: Differential Expression of Putative Virulence-Associated Genes in A. lumbricoides

GeneFold Change (Adults vs. Children)Putative Function
VENOM 166-fold upregulatedHost immune modulation
CADHERIN 13-fold upregulatedCell adhesion
PEBP 5-fold upregulatedEnzyme inhibition, signaling
ABA-1 4-fold downregulatedLipid binding, immune modulation
CATH-L 3-fold downregulatedProteolysis
INTEGRIN 2-fold downregulatedCell adhesion, signaling

Data sourced from a study comparing gene expression in worms from adult and child hosts. researchgate.net

Proteomic and Immunoproteomic Techniques

Proteomics, the large-scale study of proteins, provides a direct window into the functional molecules of an organism.

Mass Spectrometry-Based Protein Identification and Characterization

Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples. nih.govmdpi.com In A. lumbricoides research, MS-based approaches, often coupled with liquid chromatography (LC-MS/MS), have been used to identify proteins in various developmental stages and from different parasite compartments. nih.govmdpi.comresearchgate.net

For example, high-resolution mass spectrometry has been used to create metabolic fingerprints of different developmental stages of A. lumbricoides, identifying stage-specific biomarkers such as pheromones and steroidal pro-hormones in eggs and early larvae. nih.govresearchgate.net This technique allows for the biochemical characterization of the parasite's life cycle. nih.govresearchgate.net

MS has also been instrumental in identifying new allergens from A. lumbricoides. In one study, a novel allergen, designated Asc l 5, was identified and its amino acid sequence was confirmed by tandem mass spectrometry (MS/MS). nih.gov

Comprehensive Analysis of Excretory/Secretory Proteomes

The excretory/secretory (ES) products of A. lumbricoides are of particular interest as they represent the molecules at the host-parasite interface and are thought to be crucial for immune modulation and parasite survival. nih.govplos.orgnih.govbiorxiv.org Proteomic analysis of ES products from different larval stages of the closely related A. suum has provided significant insights into the parasite's biology during its migration through the host.

Studies have identified hundreds of proteins in the ES products of various larval stages (L3-egg, L3-lung, and L4). plos.orgbiorxiv.org These analyses have revealed that the protein composition of ES products is stage-specific. plos.orgbiorxiv.org For instance, while a 14-3-3-like protein and a serpin-like protein were found in all larval stages studied, many other proteins were unique to a particular stage. plos.org A notable finding was the high abundance of glycosyl hydrolases in the ES products of the L4 stage, suggesting a key role for carbohydrate metabolism once the parasite establishes in the small intestine. plos.orgnih.gov

Table 3: Stage-Specific Proteins Identified in A. suum Larval Excretory/Secretory Products

Larval StageNumber of Unique Proteins IdentifiedKey Protein Families Identified
L3-egg 20Nuclear proteins
L3-lung 45Metabolic enzymes
L4 58Glycosyl hydrolases, metabolic enzymes

Data compiled from proteomic studies of A. suum larval stages. plos.orgbiorxiv.org

Structural Biology of A. lumbricoides Proteins

Determining the three-dimensional (3D) structure of proteins is crucial for understanding their function and for designing targeted interventions. While experimental structural determination for many Ascaris proteins is still in its early stages, computational approaches and studies on specific proteins have provided valuable insights.

The advent of AlphaFold, an artificial intelligence program that predicts protein structures with high accuracy, has revolutionized structural biology. The AlphaFold database now includes the predicted 3D structures of the complete proteomes for several parasitic worms, including those from WormBase ParaSite, which is a significant resource for Ascaris researchers.

Experimentally, the structure of some key Ascaris proteins has been characterized. For example, the allergen ABA-1 has been shown to be a highly helical, two-domain protein that can form dimers. parasite-journal.org Its structure shares similarities with the S100 family of calcium-binding proteins. parasite-journal.org Another example is the eukaryotic translation initiation factor 4E (eIF4E) from A. suum, the crystal structure of which has been solved in complex with different cap structures, providing insights into the mechanisms of mRNA translation in nematodes. rcsb.org

Three-dimensional models of Ascaris lumbricoides eggs have also been created from light microscopy images, which can be used for educational purposes to better understand the parasite's morphology. nih.gov

X-ray Crystallography for Tertiary Structure Determination

X-ray crystallography is a powerful method for determining the precise three-dimensional atomic structure of proteins. This technique has been applied to A. lumbricoides proteins to understand their function at a molecular level.

A key example is the structural analysis of a cysteine protease inhibitor from A. lumbricoides. Researchers successfully cloned, expressed, purified, and crystallized this inhibitor, which is believed to play a role in suppressing the host's immune response. nih.gov The resulting crystals were analyzed using X-ray diffraction, revealing critical structural details. The crystal belonged to the space group C2 and diffracted to a resolution of 2.1 Å. This high-resolution data allows for the construction of a detailed 3D model of the protein, which is essential for understanding how it binds to and inhibits host proteases, and for designing potential inhibitors. nih.gov

Table 1: Crystallographic Data for A. lumbricoides Cysteine Protease Inhibitor

Parameter Value
Space Group C2
Unit-cell parameters
a 99.40 Å
b 37.52 Å
c 62.92 Å
β 118.26°
Resolution 2.1 Å
Molecules per asymmetric unit 2

Source: Liu et al., 2011. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

While X-ray crystallography provides a static snapshot of a protein's structure in a crystal lattice, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of proteins in solution, which can be more representative of their native physiological state.

This methodology was employed to characterize Asc l 5, a newly identified allergen from A. lumbricoides belonging to the SXP/RAL-2 protein family. nih.gov Although the structure of a related protein, Ani s 5, was determined by NMR, this knowledge was instrumental in the physicochemical characterization of Asc l 5. nih.gov Dynamic light scattering (DLS) experiments, a complementary technique, showed that recombinant Asc l 5 is a monomer in solution with a hydrodynamic radius of approximately 2.02 nm. nih.gov Further analysis using ANS (8-Anilino-1-naphthalenesulfonic acid) fluorescence probes can reveal changes in the protein's tertiary structure upon binding to natural ligands. nih.gov Such NMR and related biophysical studies are crucial for understanding how these allergens fold, their stability, and how they interact with components of the host immune system, such as IgE antibodies.

Functional Assays in In Vitro and Ex Vivo Systems for Protein Activity

Determining the function of A. lumbricoides proteins requires a range of in vitro (in a controlled lab environment) and ex vivo (using fresh tissue from a living organism) assays. These assays measure the specific biological activity of a protein.

One of the most abundant and well-characterized proteins, ABA-1, has been a focus of such studies. Recombinant ABA-1 protein was shown to bind a variety of fatty acids and pharmacologically active lipids, including retinol (B82714) (Vitamin A), lysophosphatidic acid, and lysoplatelet activating factor, in in vitro binding assays. nih.gov This lipid-binding function suggests a role in nutrient acquisition or immunomodulation. nih.gov In another in vitro study, an ABA-1-like protein (ALB) was shown to stimulate the proliferation of spleen cells and induce the production of non-specific IgE, indicating it can activate T-cells and has potent allergenic properties. nih.gov

Functional assays have also been used to characterize the enzymatic activity of proteins from different larval stages. Proteomic analysis of larval excretory-secretory (ES) products revealed a high abundance of glycosyl hydrolases, particularly in the L4 stage. nih.gov Subsequent in vitro glycosidase assays, using substrates like maltose, confirmed that protein extracts from the adult worm's gut had the highest enzymatic activity, suggesting these enzymes are crucial for digesting complex carbohydrates once the parasite resides in the small intestine. nih.gov

Ex vivo studies using cell lines have also provided insights. For instance, ES antigens from A. lumbricoides were applied to a human colorectal cancer cell line (HCT 116) in an MTT assay, which measures cell viability. The results indicated that the ES products could decrease the viability of these cancer cells, suggesting the presence of bioactive compounds with potential cytotoxic effects. msptm.org

Development of Diagnostic Tools based on A. lumbricoides Protein Biomarkers (e.g., Coproantigen ELISA for ABA-1)

The development of accurate and field-friendly diagnostic tools is a major goal of Ascaris research. Proteins secreted by the worm into the host's gut, known as coproantigens, are excellent biomarkers for detecting active infections.

A significant advancement has been the development of a coproantigen enzyme-linked immunosorbent assay (ELISA) to detect the ABA-1 protein in stool samples. nih.govplos.org ABA-1 is an ideal target as it is one of the most abundant proteins produced by the parasite. nih.gov The assay utilizes polyclonal antibodies generated against ABA-1 to capture the antigen from stool extracts. nih.gov

This diagnostic tool has been validated in multiple studies, demonstrating high sensitivity and specificity. In a study on a cohort of school-aged children in Kenya, the ABA-1 coproantigen ELISA showed a sensitivity of 91.5% and a specificity of 95.3% for detecting A. lumbricoides infection. plos.orgnih.gov Furthermore, the concentration of ABA-1 in stool correlates with the intensity of infection, as measured by qPCR. plos.org A cutoff of 18.2 ng/g of stool was established to distinguish between light and moderate-to-heavy intensity infections. plos.orgugent.be The levels of ABA-1 coproantigen were also shown to decrease rapidly and significantly following treatment with albendazole, making the test useful for monitoring the effectiveness of deworming programs. nih.gov

Table 2: Performance of ABA-1 Coproantigen ELISA for A. lumbricoides Detection

Parameter Finding Reference
Sensitivity 91.5% nih.govplos.org
Specificity 95.3% nih.govplos.org
Lower Limit of Quantification 2.74 ng/g stool researchgate.net
Moderate-to-Heavy Infection Cut-off 18.2 ng/g stool plos.orgugent.be
Correlation Levels correlate with A. lumbricoides DNA in stool plos.orgnih.gov

Future Research Directions and Theoretical Applications in Ascaris Lumbricoides Protein Biology

Elucidating the Full Repertoire and Functions of Uncharacterized Eliminated Proteins

A primary future goal is the complete cataloging and functional characterization of all proteins encoded by the DNA that is eliminated from the somatic cells of A. lumbricoides. Genomic sequencing has revealed that approximately 1,000 genes are lost during programmed DNA elimination (PDE) in Ascaris. nih.govnih.gov A significant portion of these genes are expressed predominantly in the testis and are likely involved in processes such as spermatogenesis. nih.govnih.gov The first identified protein from this group was A. lumbricoides eliminated protein 1 (ALEP-1), a putative ribosomal protein, suggesting a fundamental difference between germline and somatic ribosomes. nih.gov

Future research will need to move beyond ALEP-1 to identify and characterize the remaining uncharacterized eliminated proteins. This will involve a combination of deep sequencing of the germline genome, proteomic analysis of germline tissues, and bioinformatic prediction of protein function. A key finding is that about 35-36% of these eliminated genes are conserved among related ascarid parasites like Parascaris equorum and Toxocara canis, indicating a conserved and important function for these genes within the germline. nih.govnih.gov Understanding the roles of these proteins—whether they are enzymes, structural components, or regulatory factors—is crucial for a complete picture of Ascaris reproductive biology.

CategoryDescriptionKey Research FindingsFuture Research Questions
Number of Eliminated Genes The total count of genes located in the eliminated portion of the germline genome.Approximately 1,000 genes are eliminated in Ascaris lumbricoides. nih.govnih.govWhat is the complete and annotated list of all eliminated genes and their protein products?
Primary Expression The tissues or developmental stages where these genes are most active.The majority are expressed in the testis and during early embryogenesis. nih.govnih.govWhat are the specific functions of these testis-specific proteins in spermatogenesis and fertilization?
Conservation The extent to which these genes are shared with other related parasite species.About 35-36% of eliminated genes are conserved in Parascaris and Toxocara. nih.govnih.govWhat is the evolutionary advantage of conserving the elimination of these specific germline genes?
Known Examples Specific eliminated proteins that have been identified and studied.ALEP-1, a putative ribosomal protein, is a well-documented example. nih.govWhat other classes of proteins (e.g., enzymes, transcription factors) are represented in the eliminated genome?

Advanced Understanding of Gene Regulation Mechanisms Beyond Chromatin Diminution

While chromatin diminution is a dramatic and permanent form of gene silencing, it is not the only regulatory mechanism at play in Ascaris. Future research must also investigate other layers of gene expression control that operate in both the germline and the soma. In somatic cells, where the genome is retained, epigenetic mechanisms are critical for regulating gene expression throughout the parasite's life cycle.

Genomic and transcriptomic studies in Ascaris have revealed a complex network of small non-coding RNAs, including microRNAs (miRNAs) and small interfering RNAs (siRNAs). nih.gov These molecules are known to play crucial roles in post-transcriptional gene silencing. nih.gov For instance, 26G-RNAs are specifically found in the testis and target testis-specific genes, indicating a role in regulating spermatogenesis. nih.gov Additionally, histone modifications, which alter chromatin structure to either activate or repress gene expression, are present in Ascaris and their genome-wide patterns are beginning to be mapped. nih.gov Understanding how these epigenetic marks are established and maintained in both germline and somatic cells will provide a more nuanced view of Ascaris gene regulation.

Exploring Novel Immunomodulatory Pathways and their Molecular Effectors

Ascaris lumbricoides is a master modulator of its host's immune system, a capability essential for its long-term survival. nih.govfrontiersin.org This modulation is largely mediated by excretory/secretory (ES) products released by the worm. nih.govnih.gov While eliminated proteins are, by definition, not present in somatic cells and therefore not secreted to interact with the host, the study of which proteins are retained and expressed provides a roadmap to understanding immunomodulation.

Future research should focus on identifying the specific retained proteins that are secreted and elucidating the host pathways they target. For example, some Ascaris proteins, like cystatins, are known to suppress host inflammatory responses. frontiersin.org These molecules can influence host immune cells, such as dendritic cells and macrophages, to promote a Th2-polarized immune response, which is less effective at clearing the parasite. nih.govnih.gov By characterizing the full secretome of the somatic stages of Ascaris and testing the function of individual proteins, it will be possible to map the complex molecular dialogue at the host-parasite interface. This could reveal novel parasite-derived molecules with potent anti-inflammatory properties.

Insights into Host-Parasite Co-evolutionary Dynamics through Protein Analysis

The analysis of Ascaris proteins, particularly the comparison between eliminated and retained protein families, offers a unique window into the co-evolutionary arms race between the parasite and its host. The conservation of eliminated genes across different ascarid species suggests a strong selective pressure to maintain these genes in the germline while ensuring their absence in somatic tissues. nih.gov This indicates a long-standing evolutionary strategy to separate reproductive functions from somatic survival within the host.

Furthermore, Ascaris employs strategies like molecular mimicry to evade the host immune system. researchgate.net This can involve the parasite decorating its cuticle with host-like molecules, effectively camouflaging it from immune surveillance. researchgate.netoup.com Future proteomic and glycomic studies could investigate whether any retained and secreted proteins are involved in this mimicry, for example, by binding to and displaying host molecules. By comparing the genomes of Ascaris from different geographical locations and host species (e.g., A. lumbricoides from humans and A. suum from pigs), researchers can identify signatures of local adaptation and ongoing co-evolution at the protein level. nih.gov

Protein Engineering and Design for Advanced Research Tools and Probes

The unique proteins of Ascaris lumbricoides, including those from the eliminated genome and the enzymes that carry out the elimination process, represent a potential resource for protein engineering. Although eliminated proteins themselves are not ideal candidates for direct therapeutic development due to their absence in host-interacting stages, their unique biochemical properties, evolved for specific germline functions, could be harnessed.

For instance, if novel enzymes with unique catalytic activities are discovered among the eliminated proteins, they could be engineered for biotechnological or industrial applications. More directly, the enzymes responsible for the precise DNA breakage and rearrangement during chromatin diminution are of significant interest. Understanding their structure and mechanism could allow for the development of highly specific gene-editing tools. Furthermore, potent immunomodulatory proteins that are retained and secreted by the parasite could be engineered to create novel therapeutics for inflammatory and autoimmune diseases. By producing these proteins recombinantly and modifying them to enhance stability or specificity, it may be possible to develop a new class of protein-based drugs derived from a parasitic source.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the interaction between eliminated protein 1 and host immune responses in A. lumbricoides infections?

  • Methodological Answer : Utilize co-infection log-linear models to assess interactions between A. lumbricoides and other helminths (e.g., Trichuris trichiura), as demonstrated in studies showing significant correlations in abundance (e.g., 80.7% co-occurrence in stool samples) . Controlled animal models (e.g., murine or porcine systems) can isolate immune responses to eliminated protein 1, while controlling for variables like host age and sex, which confound interspecies interactions .

Q. How should environmental variables be integrated into epidemiological studies of A. lumbricoides to account for non-linear associations with protein expression?

  • Methodological Answer : Apply multivariable regression with fractional polynomial terms to model non-linear relationships. For example, rainfall (peak prevalence at 1740 mm/year) and land surface temperature show significant associations with infection rates . Stratify data by socio-demographic factors (e.g., latrine coverage, socio-economic status) to avoid confounding .

Q. What bioinformatics tools are recommended for identifying and annotating eliminated protein 1 in A. lumbricoides proteomic datasets?

  • Methodological Answer : Use automated text-mining pipelines (e.g., keyword-based pattern matching) to extract protein interaction data from literature, supplemented by databases like Human Proteinpedia for batch submissions and cross-referencing . Validate findings with mass spectrometry or nanopore sequencing to resolve amino acid modifications .

Advanced Research Questions

Q. How can contradictory data on the role of eliminated protein 1 in host-parasite interactions be resolved?

  • Methodological Answer : Conduct stratified analyses by host age, sex, and co-infection status. For instance, the interaction between A. lumbricoides and Schistosoma haematobium is age- and sex-dependent, requiring subgroup-specific models to clarify protein function . Use Mendelian randomization to distinguish causal effects from observational biases .

Q. What multi-omics approaches are optimal for characterizing eliminated protein 1’s functional pathways in A. lumbricoides?

  • Methodological Answer : Combine proteomics (2D gel electrophoresis or LC-MS/MS) with transcriptomic data to map expression patterns across parasite life stages. Spatial analysis tools (e.g., geospatial mapping of infection hotspots) can link protein expression to environmental drivers like temperature and rainfall .

Q. How can machine learning improve the prediction of eliminated protein 1’s antigenic epitopes?

  • Methodological Answer : Train models on curated datasets of A. lumbricoides proteins with confirmed epitopes, using features like amino acid frequency and physicochemical properties. Publicly available training data (e.g., nanopore sequencing datasets) enhance model generalizability . Validate predictions with ELISA or T-cell proliferation assays.

Q. What statistical frameworks address spatial clustering in A. lumbricoides infection data when analyzing eliminated protein 1’s distribution?

  • Methodological Answer : Implement geostatistical models (e.g., Bayesian kriging) to account for spatial autocorrelation in infection prevalence. Incorporate covariates like land surface temperature and sanitation infrastructure, as demonstrated in studies with <7% prediction error .

Methodological Considerations

  • Data Contradictions : Address conflicting results by re-analyzing raw datasets (e.g., stool/urine samples from co-infection studies) with mixed-effects models to control for unmeasured variables .
  • Ethical and Logistical Challenges : Follow guidelines for human subject research, including informed consent and stratified sampling in high-risk populations (e.g., children in low-resource settings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.